molecular formula C20H21N3O4 B2854795 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 873082-98-5

4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No. B2854795
CAS RN: 873082-98-5
M. Wt: 367.405
InChI Key: WJUQTEFDFKQDSS-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods. It has been found to exhibit various biochemical and physiological effects and has been studied for its mechanism of action. In

Scientific Research Applications

Nematocidal Activity

A study on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives, including compounds structurally related to 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, demonstrated significant nematocidal activity against Bursaphelenchus xylophilus. These compounds, particularly 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, showed better performance than commercial nematicides, highlighting their potential as lead compounds for further development of nematicides (Liu et al., 2022).

Organic Light-Emitting Diodes (OLEDs)

Research on pyridine- and oxadiazole-containing materials, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), for organic light-emitting diodes (OLEDs) has shown promising results. These materials, related to the structural framework of 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, serve as efficient hole-blocking layers, enhancing the performance of OLED devices. The electroluminescence spectra indicated that light emission was solely from the MEH-PPV layer, suggesting the effective role of these oxadiazole derivatives in improving device efficiency (Wang et al., 2001).

Anticancer Activity

A study involving the synthesis, characterization, and anticancer evaluation of 1,3,4-oxadiazole derivatives, structurally akin to 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, demonstrated moderate activity against breast cancer cell lines. This research underscores the potential of oxadiazole derivatives in anticancer drug development, providing a foundation for further exploration of their therapeutic applications (Salahuddin et al., 2014).

Herbicidal Activities

Research into 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has revealed their significant herbicidal activities, particularly against dicotyledonous rape (Brassica campestris) and monocotyledonous barnyard grass (Echinochloa crusgalli). These findings highlight the utility of oxadiazole derivatives in agricultural applications, suggesting their potential in developing new herbicides (Bao, 2008).

properties

IUPAC Name

4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-4-13-26-17-11-7-15(8-12-17)20(24)21-19-18(22-27-23-19)14-5-9-16(25-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUQTEFDFKQDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

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